Barasertib

Overview

Description

Barasertib is a small molecule inhibitor that targets Aurora B kinase, a protein involved in cell division. It has shown promise in the treatment of various cancers, particularly acute myeloid leukemia and small-cell lung cancer . By inhibiting Aurora B kinase, this compound disrupts the process of mitosis, leading to cell death in rapidly dividing cancer cells .

Preparation Methods

Barasertib is synthesized through a series of chemical reactions that involve the formation of a quinazoline core structure. The synthetic route typically includes the following steps:

- Formation of the quinazoline core through cyclization reactions.

- Introduction of functional groups to enhance the compound’s activity and selectivity.

- Purification and isolation of the final product .

Industrial production methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and advanced purification techniques to meet the stringent requirements for pharmaceutical applications .

Chemical Reactions Analysis

Barasertib undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups on the quinazoline core.

Substitution: Substitution reactions can introduce different functional groups to enhance the compound’s properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions are typically derivatives of this compound with modified activity and selectivity profiles .

Scientific Research Applications

Chemistry: Used as a tool compound to study the role of Aurora B kinase in cell division and its inhibition.

Biology: Employed in research to understand the mechanisms of mitosis and the effects of kinase inhibition on cellular processes.

Medicine: Investigated as a therapeutic agent for the treatment of cancers, particularly acute myeloid leukemia and small-cell lung cancer

Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery.

Mechanism of Action

Barasertib exerts its effects by inhibiting Aurora B kinase, a key protein involved in the regulation of mitosis. By binding to the active site of Aurora B kinase, this compound prevents the phosphorylation of histone H3 and other substrates, leading to defects in chromosome segregation and cytokinesis . This disruption of mitosis ultimately results in cell death, particularly in rapidly dividing cancer cells .

Comparison with Similar Compounds

Barasertib is unique among Aurora B kinase inhibitors due to its high selectivity and potency. Similar compounds include:

VX-680: Another Aurora kinase inhibitor with broader activity against multiple Aurora kinases.

AZD1152-HQPA: A pro-drug of this compound that is converted to the active form in the body.

PHA-739358: An inhibitor with activity against Aurora A and B kinases.

This compound’s specificity for Aurora B kinase makes it a valuable tool for studying the role of this kinase in cancer and for developing targeted therapies .

Biological Activity

Barasertib (AZD1152) is a potent inhibitor of Aurora B kinase, a critical enzyme involved in mitosis and cell division. This compound has garnered attention for its potential antitumor activity across various cancer types, particularly in hematological malignancies and solid tumors. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy in preclinical and clinical studies, and potential biomarkers for treatment response.

This compound selectively inhibits Aurora B kinase, leading to disruption in mitotic processes. By inhibiting this kinase, this compound induces:

- Polyploidy : This occurs due to aberrant mitosis, where cells fail to segregate their chromosomes correctly, resulting in cells with multiple sets of chromosomes.

- Apoptosis : The compound triggers apoptotic pathways in sensitive tumor cells, enhancing cell death.

- Cell Cycle Arrest : this compound causes G2-M phase arrest, preventing cells from progressing through the cell cycle.

Efficacy in Preclinical Studies

Numerous studies have evaluated the antitumor effects of this compound in vitro and in vivo. A significant study demonstrated its efficacy against various colorectal cancer (CRC) cell lines:

- In Vitro Studies : this compound was tested on CRC cell lines such as HCT116 and SW620. The results indicated a half-maximal inhibitory concentration (IC50) of less than 0.015 μM for five out of nine tested lines, showing potent anti-proliferative effects .

- In Vivo Studies : In xenograft models using immunocompromised mice, this compound treatment resulted in substantial tumor growth inhibition:

These studies confirm that this compound effectively reduces tumor burden and induces apoptosis in sensitive cancer cell lines.

Clinical Trials and Findings

This compound has been evaluated in multiple clinical trials targeting various malignancies:

- Acute Myeloid Leukemia (AML) : Phase I/II trials have shown promising results with this compound demonstrating antitumor activity in patients with advanced AML .

- Small Cell Lung Cancer (SCLC) : A study indicated that SCLC tumors with cMYC amplification exhibited significant sensitivity to this compound, with IC50 values below 50 nmol/L . The correlation between cMYC expression and treatment response suggests potential predictive biomarkers for therapy.

Data Table: Summary of Preclinical Efficacy

Case Studies

- Colorectal Cancer : A case study involving a patient with metastatic CRC treated with this compound showed a marked reduction in tumor size after several cycles of treatment, correlating with increased levels of apoptosis markers post-treatment.

- Acute Myeloid Leukemia : In a clinical trial, patients receiving this compound demonstrated improved overall survival rates compared to historical controls, particularly those with high cMYC expression.

Q & A

Basic Research Questions

Q. What molecular targets and pathways does Barasertib inhibit, and how are these validated in preclinical models?

this compound is a selective Aurora B kinase inhibitor, primarily targeting the Aurora B/INCENP complex critical for mitosis. Preclinical validation involves:

- In vitro assays : Inhibition of Aurora B kinase activity measured via phosphorylation of histone H3 (Ser10) in tumor cell lines .

- Xenograft models : Efficacy in suppressing tumor growth in human xenografts, with dose-dependent correlation between target inhibition and antitumor activity .

- Mechanistic studies : Use of phospho-specific antibodies and flow cytometry to confirm cell cycle arrest (G2/M phase) and apoptosis induction .

Q. What experimental models are commonly used to assess this compound’s efficacy and toxicity?

- In vitro : Leukemia and solid tumor cell lines (e.g., HCT-116 colon carcinoma) to evaluate IC50 values and dose-response relationships .

- In vivo : Xenograft models with PK/PD sampling to link drug exposure (e.g., this compound-hQPA metabolite levels) to neutropenia (dose-limiting toxicity) .

- Hematological assays : Absolute neutrophil count (ANC) monitoring in clinical trials to define maximum tolerated dose (MTD) .

Advanced Research Questions

Q. How can PK/PD modeling address discrepancies between preclinical and clinical toxicity profiles of this compound?

- Data integration : Combine preclinical xenograft PK data (e.g., rapid conversion of this compound to active metabolite hQPA) with clinical ANC measurements to identify species-specific differences in drug clearance .

- Model refinement : Use a three-compartment mamillary model for hQPA to simulate metabolite distribution and elimination, adjusting for interspecies variability in phosphatase activity .

- Validation : Retrospective analysis of phase I trial data to correlate simulated neutrophil nadirs with observed clinical toxicity, refining starting doses for new regimens .

Q. What methodologies optimize phase I trial design for this compound to balance efficacy and hematological toxicity?

- Two-stage model-based design :

Stage 1 (PK/PD modeling) : Use dense PK sampling (e.g., 15 time points post-infusion) and ANC data to establish exposure-toxicity relationships .

Stage 2 (simulation) : Predict MTD for untested regimens (e.g., weekly vs. continuous dosing) using Bayesian adaptive algorithms .

- Safety thresholds : Define ANC < 0.5 × 10⁹/L as dose-limiting, requiring dose de-escalation or schedule modification .

Q. How should researchers resolve contradictions in this compound’s efficacy across different tumor types?

- Comparative analysis : Stratify preclinical data by tumor lineage (e.g., hematologic vs. solid tumors) to identify biomarkers (e.g., Aurora B overexpression) predictive of response .

- Mechanistic profiling : Use RNA-seq or proteomics to compare downstream pathway activation (e.g., mitotic checkpoint genes) in responsive vs. resistant models .

- Clinical correlation : Re-analyze phase I data for tumor-specific response rates, adjusting for confounding factors like prior therapies .

Q. Methodological Guidance

Q. What statistical approaches are recommended for analyzing this compound’s time-dependent PK/PD data?

- Non-linear mixed-effects modeling (NLMEM) : Estimate population PK parameters (e.g., clearance, volume of distribution) while accounting for inter-patient variability .

- Neutrophil dynamics models : Apply a myelosuppression model (e.g., Friberg’s model) to link hQPA exposure to ANC depletion and recovery .

- Goodness-of-fit criteria : Use visual predictive checks (VPCs) and bootstrap validation to ensure model robustness .

Q. How can researchers validate this compound’s target engagement in heterogeneous tumor samples?

- Pharmacodynamic biomarkers : Quantify histone H3 phosphorylation (flow cytometry) or Aurora B activity (kinase assays) in tumor biopsies pre-/post-treatment .

- Spatial resolution : Apply multiplex immunohistochemistry (IHC) to map Aurora B inhibition in tumor cores vs. invasive margins .

- Correlative statistics : Use Spearman’s rank correlation to link biomarker modulation with clinical response (e.g., partial response vs. stable disease) .

Q. Data Contradiction Analysis

Q. How should conflicting data on this compound’s metabolite stability be addressed?

- Controlled experiments : Replicate PK studies under standardized conditions (e.g., serum phosphatase activity, storage temperature) to minimize pre-analytical variability .

- Analytical validation : Cross-validate HPLC-MS/MS results with alternative methods (e.g., LC-UV) to confirm hQPA quantification accuracy .

- Meta-analysis : Pool data from multiple phase I trials to assess inter-study variability in metabolite half-life (e.g., ~5 h) .

Properties

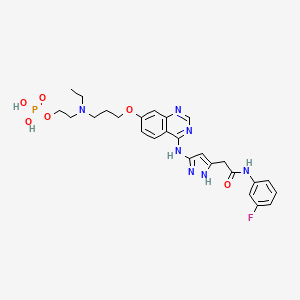

IUPAC Name |

2-[ethyl-[3-[4-[[5-[2-(3-fluoroanilino)-2-oxoethyl]-1H-pyrazol-3-yl]amino]quinazolin-7-yl]oxypropyl]amino]ethyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31FN7O6P/c1-2-34(10-12-40-41(36,37)38)9-4-11-39-21-7-8-22-23(16-21)28-17-29-26(22)31-24-14-20(32-33-24)15-25(35)30-19-6-3-5-18(27)13-19/h3,5-8,13-14,16-17H,2,4,9-12,15H2,1H3,(H,30,35)(H2,36,37,38)(H2,28,29,31,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJVVSCPOBPEIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCOC1=CC2=C(C=C1)C(=NC=N2)NC3=NNC(=C3)CC(=O)NC4=CC(=CC=C4)F)CCOP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31FN7O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00222583 | |

| Record name | Barasertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

587.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

722543-31-9 | |

| Record name | Barasertib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=722543-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Barasertib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0722543319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barasertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11747 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Barasertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BARASERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16XC2U7W8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.